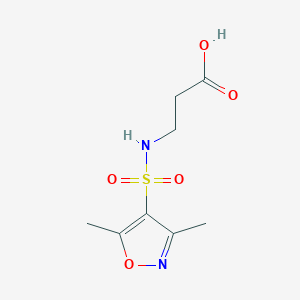

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid

Description

Properties

IUPAC Name |

3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-5-8(6(2)15-10-5)16(13,14)9-4-3-7(11)12/h9H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDDOJIQYQOKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acetylacetone and Hydroxylamine Hydrochloride

The most widely reported method involves the reaction of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions. This one-step cyclocondensation proceeds via the formation of an oxime intermediate, followed by cyclization to yield the isoxazole ring:

Typical Conditions :

-

Molar Ratio : 1:1 acetylacetone to hydroxylamine hydrochloride.

-

Solvent : Ethanol or water.

-

Temperature : Reflux (78–100°C) for 4–6 hours.

-

Yield : 70–85% after purification via distillation or recrystallization.

This method is favored for its simplicity and scalability, though regioselectivity is inherently controlled by the symmetry of acetylacetone.

The introduction of the sulfonyl chloride group at the 4-position of the isoxazole ring is a critical and highly optimized step.

Two-Step Sulfonation-Chlorination Process

A patented method details the sequential use of chlorosulfonic acid and thionyl chloride to achieve high-purity 3,5-dimethylisoxazole-4-sulfochloride :

-

Sulfonation with Chlorosulfonic Acid :

-

Molar Ratio : 3–6 mol chlorosulfonic acid per 1 mol 3,5-dimethylisoxazole.

-

Temperature : 80–110°C, maintained for 1–3 hours.

-

Mechanism : Electrophilic sulfonation at the electron-rich 4-position, driven by the directing effects of the 3- and 5-methyl groups.

-

-

Chlorination with Thionyl Chloride :

Optimization Insights :

-

Combining chlorosulfonic acid and thionyl chloride increases yields to 81.7% compared to single-reagent methods.

-

Isolation : The product is precipitated by pouring the reaction mixture onto ice, followed by filtration and drying.

| Parameter | Value |

|---|---|

| 3,5-Dimethylisoxazole | 161.4 g (1.66 mol) |

| Chlorosulfonic Acid | 790 g (6.64 mol) |

| Thionyl Chloride | 142.8 g (1.2 mol) |

| Reaction Temperature | 80°C → 110°C (gradient) |

| Yield | 159.8 g (81.7%) |

| Purity | >95% (by NMR and melting point) |

Coupling with 3-Aminopropionic Acid

The final step involves the nucleophilic substitution of the sulfonyl chloride with 3-aminopropionic acid (β-alanine) to form the sulfonamide bond.

Reaction Conditions and Mechanism

-

Molar Ratio : 1:1 sulfonyl chloride to β-alanine.

-

Base : Triethylamine or sodium bicarbonate to neutralize HCl.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–25°C, stirred for 12–24 hours.

Workup and Purification :

-

Acid-Base Extraction :

-

Wash with dilute HCl to remove excess amine.

-

Extract with sodium bicarbonate to isolate the carboxylic acid.

-

-

Recrystallization : Ethanol/water mixtures yield crystalline product.

Key Considerations :

-

Side Reactions : Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

-

Yield : Typically 65–75%, depending on purity of intermediates.

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

The 4-position selectivity is governed by steric and electronic factors:

-

Electron-Donating Methyl Groups : Activate the 4-position for electrophilic attack.

-

Steric Hindrance : 3- and 5-methyl groups hinder substitution at adjacent positions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing various organic compounds. Its unique structural features enable the development of new derivatives with tailored properties .

Biology

- Biochemical Probes: It is investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. The compound may influence neurotransmitter systems, particularly glutamate receptors, modulating synaptic transmission and neuronal excitability .

Medicine

- Therapeutic Potential: Research indicates that the compound may exhibit anti-inflammatory and antimicrobial activities. Its interaction with inflammatory pathways suggests possible applications in treating conditions like chronic pain and inflammation .

Case Study 1: Colorectal Cancer Treatment

A study identified derivatives of 3,5-dimethylisoxazole as potent inhibitors of BRD4, a protein implicated in colorectal cancer progression. One derivative demonstrated an IC50 value of 32 nM against BRD4, indicating strong inhibitory activity compared to other compounds . This highlights the potential of modifying the compound for therapeutic applications in oncology.

Case Study 2: Neuropharmacological Effects

Research has shown that this compound can modulate glutamate receptor activity, which is crucial for understanding its role in neuropharmacology. The compound's ability to influence synaptic plasticity positions it as a candidate for further studies in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs: Isoxazole Derivatives

AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid)

- Structure: AMPA shares the isoxazole core with the target compound but differs in substituents: a hydroxyl group at position 3 and an amino group at position 4, compared to the dimethyl and sulfonylamino groups in the target compound.

- Biological Activity: AMPA is a potent agonist of ionotropic glutamate receptors, mediating fast synaptic transmission. The hydroxyl and amino groups are critical for receptor binding and ion channel activation .

- Key Difference: The sulfonylamino group in the target compound may alter receptor affinity or introduce antagonistic properties, as sulfonamides often act as enzyme inhibitors (e.g., carbonic anhydrase) .

Table 1: Comparison of Isoxazole-Based Propionic Acids

| Compound | Substituents (Isoxazole Positions) | Biological Role |

|---|---|---|

| AMPA | 3-OH, 5-CH₃, 4-NH₂ | Glutamate receptor agonist |

| Target Compound | 3-CH₃, 5-CH₃, 4-SO₂NH₂ | Potential receptor modulator |

Sulfonamide-Containing Propionic Acids

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic Acid (Patent Compound)

- Structure : Features a phenyl ring substituted with a fluorine atom and a sulfonyl group linked to a hydroxylated propionic acid chain.

- Application : Used in the synthesis of bicalutamide, an antiandrogen drug. The sulfonyl group enhances metabolic stability and binding specificity.

Key Insight : Sulfonamide groups in both compounds likely contribute to their roles as intermediates in drug synthesis, but the heterocyclic isoxazole in the target compound could confer distinct pharmacokinetic profiles, such as altered Phase II metabolism (e.g., glucuronidation vs. sulfation pathways) .

Aromatic Propionic Acids

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

- Structure: A phenolic propionic acid with tert-butyl groups at positions 3 and 5 of the aromatic ring.

- Function: Acts as an antioxidant due to its phenolic hydroxyl group, which scavenges free radicals.

- Comparison: The target compound lacks a phenolic group but includes a sulfonylamino moiety, suggesting divergent applications (e.g., receptor modulation vs. antioxidant activity). The tert-butyl groups in the phenolic analog enhance steric stability, whereas the methyl groups on the isoxazole may prioritize metabolic degradation pathways .

3-(4′-Hydroxyphenyl)propionic Acid

- Source: Metabolite of flavonoid catabolism (e.g., hesperetin).

- Role: Biomarker for dietary polyphenol intake; undergoes further degradation to benzoic acid derivatives.

Biological Activity

3-(3,5-Dimethyl-isoxazole-4-sulfonylamino)-propionic acid (commonly referred to as DMISPA) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMISPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMISPA is derived from the isoxazole family, which is known for its wide range of biological activities. The compound features a sulfonamide group that enhances its pharmacological profile. Its structure can be represented as follows:

-

Neuroprotective Effects:

- DMISPA has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and neuroprotection. Studies indicate that DMISPA can inhibit glycogen synthase kinase 3 beta (GSK3β), thereby reducing apoptosis in neuronal cells under excitotoxic conditions induced by glutamate .

-

Antitumor Activity:

- Recent research highlights the potential of DMISPA derivatives in cancer therapy. For instance, compounds derived from 3,5-dimethylisoxazole have demonstrated significant inhibitory effects on colorectal cancer cell proliferation by targeting bromodomain-containing protein 4 (BRD4), a key regulator in oncogenesis . The IC50 value for one such derivative was reported at 162 nM, indicating potent antitumor activity .

- Immunomodulatory Effects:

Table 1: Summary of Biological Activities of DMISPA Derivatives

Detailed Research Findings

-

Neuroprotection Study:

A study by Nishimoto et al. demonstrated that DMISPA administration significantly reduced glutamate-induced apoptosis in murine cerebellar granule cells. The mechanism involves the activation of PI3K/Akt signaling, leading to GSK3β inactivation and subsequent neuroprotection against excitotoxicity . -

Antitumor Activity:

A compound derived from DMISPA was tested for its effects on BRD4, revealing that it could down-regulate c-MYC protein levels and modulate apoptosis through intrinsic pathways. This suggests a promising avenue for developing new cancer therapies targeting epigenetic regulators . -

Immunological Study:

The immunosuppressive properties were evaluated using various immune cell assays, showing that DMISPA could effectively down-regulate pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-isoxazole-4-sulfonylamino)-propionic acid, and how can structural integrity be validated post-synthesis?

Synthesis typically involves sulfonylation of 3,5-dimethyl-isoxazole-4-amine with a sulfonyl chloride derivative, followed by coupling to propionic acid. Key steps include:

- Sulfonylation : React 3,5-dimethyl-isoxazole-4-amine (CAS 31329-64-3) with chlorosulfonic acid under controlled pH ().

- Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with propionic acid.

Validation : Confirm structure via -NMR (e.g., methyl protons at δ 2.3–2.5 ppm for dimethyl-isoxazole) and LC-MS (molecular ion peak at ~275 g/mol). Purity ≥95% by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Short-term Stability : Store at –20°C in anhydrous DMSO or ethanol; avoid freeze-thaw cycles.

- Long-term Stability : Monitor degradation via HPLC every 6 months. highlights that improper storage (e.g., exposure to moisture or light) accelerates decomposition, particularly sulfonamide bond hydrolysis .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies targeting sulfotransferases or glutamate receptors?

The sulfonamide moiety may act as a competitive inhibitor for sulfotransferases (e.g., SULT1A1) due to structural mimicry of sulfate donors. For glutamate receptor studies:

- Experimental Design : Use electrophysiological assays (patch-clamp) on HEK293 cells expressing recombinant AMPA/kainate receptors ().

- Dose Optimization : Test 1–100 µM concentrations; monitor changes in ion flux via fluorescence dyes (e.g., Fluo-4). Contradictory potency data may arise from receptor subunit heterogeneity (e.g., GluA2 vs. GluA3), necessitating subunit-specific validation .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of aryl-sulfonamide derivatives?

Conflicting data on hepatic vs. microbial metabolism (e.g., ) require:

- In Vitro Models : Use human liver microsomes (CYP450 enzymes) vs. fecal microbiota incubations.

- Metabolite Profiling : Employ LC-HRMS to distinguish phase I (oxidation) and phase II (glucuronidation) products. For example, microbial dealkylation of dimethyl-isoxazole may produce 3-hydroxypropionic acid derivatives, while hepatic metabolism favors sulfonamide cleavage .

Q. How can researchers optimize experimental conditions for studying its role as a protein-binding modulator?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on a CM5 chip; inject compound at 0.1–10 µM in HBS-EP buffer (pH 7.4).

- Data Interpretation : Fit binding curves to a 1:1 Langmuir model. Note that non-specific binding to hydrophobic pockets (common in sulfonamides) may require competition assays with ibuprofen .

Methodological Considerations

Q. What techniques are critical for characterizing sulfonamide-protein adducts formed during reactivity studies?

- MALDI-TOF/MS : Detect covalent adducts by mass shifts (e.g., +275 Da for parent compound binding).

- X-ray Crystallography : Resolve binding modes if crystals form; dimethyl-isoxazole may occupy hydrophobic active-site pockets .

Q. How should researchers address batch-to-batch variability in bioactivity assays?

- Quality Control : Mandate NMR and LC-MS consistency checks for each batch ().

- Normalization : Include internal controls (e.g., known inhibitors) in every assay plate to adjust for inter-run variability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic Profiling : Compare IC values in cancer vs. primary cells (e.g., HepG2 vs. HEK293).

- Off-Target Screening : Use kinome-wide profiling to identify unintended kinase interactions (e.g., EGFR inhibition) that skew cell-specific toxicity .

Stability and Degradation Pathways

Q. What are the dominant degradation products under acidic or alkaline conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.